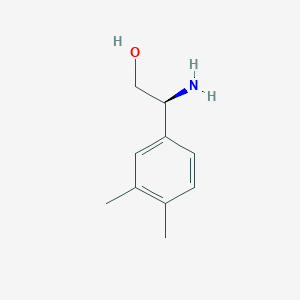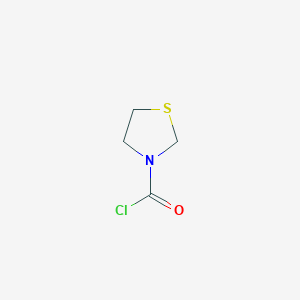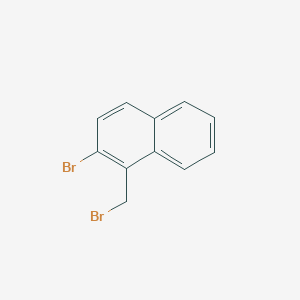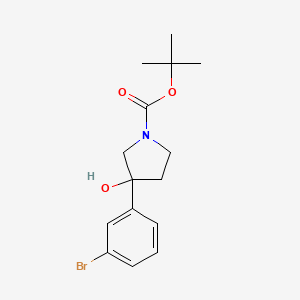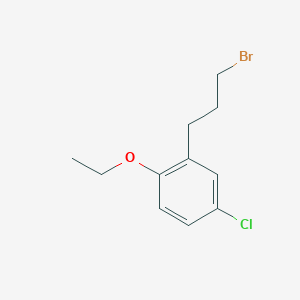![molecular formula C8H13N3O2 B13565870 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13565870.png)
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Azidomethyl)-5,8-dioxaspiro[35]nonane is a unique organic compound characterized by its spirocyclic structure, which includes an azidomethyl group and two oxygen atoms within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with sodium azide under controlled conditions. One common method involves the use of 9-chloromethyl-5,8-dioxaspiro[3.5]nonane as the starting material. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for Huisgen cycloaddition.
Major Products
Substitution: Formation of various substituted spiro compounds.
Reduction: Formation of 9-(Aminomethyl)-5,8-dioxaspiro[3.5]nonane.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
科学的研究の応用
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane largely depends on the specific application and the chemical reactions it undergoes. For example, in bioconjugation, the azide group can react with alkynes to form stable triazole linkages through the Huisgen cycloaddition reaction. This reaction is often catalyzed by copper(I) ions and proceeds via a concerted mechanism involving the formation of a five-membered ring transition state.
類似化合物との比較
Similar Compounds
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but with a methyl group instead of an azidomethyl group.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen and nitrogen atom within the spirocyclic ring but lacks the azidomethyl group.
Uniqueness
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications requiring specific functionalization, such as click chemistry and bioconjugation.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
9-(azidomethyl)-5,8-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13N3O2/c9-11-10-6-7-8(2-1-3-8)13-5-4-12-7/h7H,1-6H2 |
InChIキー |
ZTYJFDWPIYBDQM-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C(OCCO2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


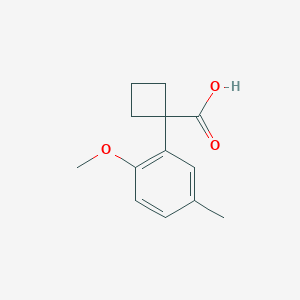

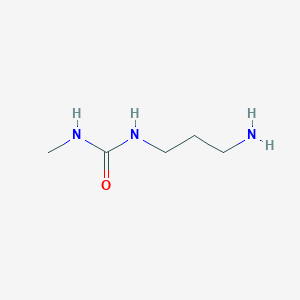
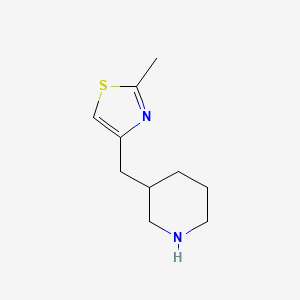
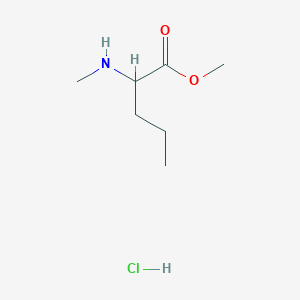

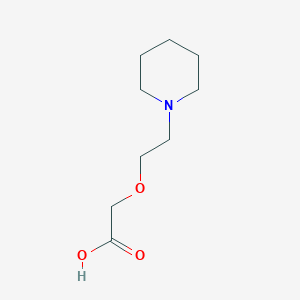
![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
